Ortetamine, (R)-
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Overview
Description
Ortetamine, ®-, also known as ®-2-methylamphetamine, is a stimulant drug belonging to the amphetamine class. It is an isomer of methamphetamine and has been studied for its pharmacological properties. The compound has a molecular formula of C10H15N and a molar mass of 149.2328 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ortetamine, ®-, typically involves the alkylation of benzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of strong bases such as sodium amide or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of Ortetamine, ®-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ortetamine, ®-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for its potential use in treating certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Ortetamine, ®-, exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the presynaptic neurons to promote the release of these neurotransmitters and inhibits their reuptake, leading to increased synaptic concentrations. This results in heightened alertness, increased energy, and improved mood .
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Ortetamine, ®-, is an isomer of methamphetamine with similar stimulant properties but lower potency.
Amphetamine: Shares structural similarities with amphetamine but differs in the position of the methyl group.
2-Fluoroamphetamine: Another substituted amphetamine with different pharmacological effects.
Uniqueness
Ortetamine, ®-, is unique due to its specific stereochemistry, which influences its pharmacological activity. The ®-enantiomer has distinct effects compared to its (S)-counterpart, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1335955-00-4 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2R)-1-(2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
ZEMQBDFHXOOXLY-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C)N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)N |
Origin of Product |
United States |
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